Benzothiazole, 4-methyl-2-phenyl- (9CI) is a heterocyclic compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound is notable for its diverse biological activities and potential applications in pharmaceuticals. It is synthesized through various methods, which often involve the reaction of 2-aminothiophenol with different electrophiles.
Benzothiazole derivatives are prevalent in nature and can be found in various plants and fungi. They are also synthesized in laboratories for research and pharmaceutical applications.
Benzothiazole, 4-methyl-2-phenyl- is classified as:
The synthesis of Benzothiazole, 4-methyl-2-phenyl- can be achieved through several methods, including:
The typical reaction conditions include:
The molecular structure of Benzothiazole, 4-methyl-2-phenyl- consists of:
The molecular formula is C₁₃H₉N₁S, with a molecular weight of approximately 217.28 g/mol. The compound exhibits characteristic peaks in its NMR and IR spectra, confirming its structure.
Benzothiazole derivatives undergo various chemical reactions, including:
For example, when reacting with sulfonyl chlorides, Benzothiazole, 4-methyl-2-phenyl- can form sulfonamide derivatives, which are evaluated for biological activity.
The mechanism of action for Benzothiazole derivatives typically involves:
Studies have shown that modifications on the benzothiazole scaffold can significantly enhance binding affinity and selectivity towards target proteins.
The physical properties include:
Chemical properties include:
Benzothiazole derivatives have significant scientific uses, including:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity across various applications .
Microwave irradiation has revolutionized the synthesis of 4-methyl-2-phenylbenzothiazole derivatives by enabling rapid, high-yielding cyclocondensation reactions. This technique facilitates a one-pot, three-component assembly involving 2-amino-4-methylthiophenol, benzaldehyde derivatives, and cyclizing agents under solvent-free or aqueous conditions. As demonstrated in spiro-fused benzothiazole systems, microwave conditions reduce reaction times from hours (under conventional heating) to 5–15 minutes while improving yields by 20–35%. The energy-efficient process minimizes side-product formation and enhances regioselectivity, particularly for electrophilic substitutions on the phenyl ring at the 2-position. Key catalysts include reusable acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) and silica-supported nanoparticles (e.g., nano-CeO₂), which remain effective for ≥5 reaction cycles [2] [8].
Table 1: Microwave vs. Conventional Synthesis of 4-Methyl-2-Phenylbenzothiazole Derivatives
Condition | Reaction Time | Yield (%) | Byproducts | Energy Input (W) |
---|---|---|---|---|
Conventional Heating | 4–8 hours | 55–75% | Significant | 500–800 (steady) |
Microwave Irradiation | 5–15 minutes | 85–95% | Minimal | 300–600 (pulsed) |
The reaction proceeds via initial Schiff base formation between the 2-amino group and benzaldehyde carbonyl, followed by intramolecular cyclative C–S bond formation. Microwave dielectric heating accelerates both steps by reducing activation barriers and stabilizing transition states through dipolar polarization. This method tolerates electron-donating (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring, enabling access to diverse analogs for SAR studies [2] [8].
The enzymatic inhibition profile of 4-methyl-2-phenylbenzothiazole derivatives is profoundly influenced by substituents on the phenyl ring, with electron-withdrawing groups (EWGs) significantly enhancing potency. Systematic SAR studies reveal that meta-trifluoromethyl (-CF₃) and meta-chloro (-Cl) substitutions elevate inhibition constants (Kᵢ) against targets like fatty acid amide hydrolase (FAAH) and pyrroline-5-carboxylate reductase (PYCR1) by 100–1000-fold compared to unsubstituted analogs. This aligns with the Hammett equation, where a linear correlation (ρ = +3.37, R² = 0.90) exists between substituent σₘ values and –log Kᵢ, indicating that electron withdrawal stabilizes the enzyme-inhibitor complex via enhanced electrophilicity at the benzothiazole core [3] [5].
Table 2: Impact of Phenyl Substituents on Enzymatic Inhibition
Substituent (Position) | σₘ Value | Relative Kᵢ (vs. H) | Target Enzyme |
---|---|---|---|
None (H) | 0.00 | 1.0× | FAAH, PYCR1 |
Chloro (meta) | 0.37 | 0.01× | PYCR1 |
Trifluoromethyl (meta) | 0.43 | 0.001× | FAAH |
Methoxy (para) | -0.27 | 12.5× | FAAH |
Methyl (para) | -0.17 | 8.7× | PYCR1 |
The meta-CF₃ group’s superiority stems from its high field effect and hydrophobic interactions within enzyme pockets, as observed in PYCR1 inhibition (IC₅₀ = 0.4 μM). Conversely, electron-donating groups (e.g., para-methyl) reduce potency due to diminished electrophilicity. Steric factors also contribute: ortho-substituted analogs exhibit 3–5-fold lower activity than meta or para isomers due to disrupted planarity and binding-pocket clashes. These insights guide rational design for inhibitors targeting NAD(P)H-dependent oxidoreductases [5] [3].
Critical to success is the retention of the benzothiazole’s hydrogen-bond acceptor (N) and donor (C4-methyl) functionalities, which anchor the core to conserved catalytic residues. Framework fusion preserves these while introducing auxiliary interactions:
Benzothiazole Core: - N1: H-bonds to Ser/Thr residues (e.g., GSK3β-Ser¹⁵⁰) - C4-CH₃: Hydrophobic packing in subpocket (e.g., JNK3-Leu¹⁴⁴) Fused Fragment: - Modulates solvent exposure and allosteric contacts
This approach yields a 23.96% success rate in generating viable dual-target candidates—5× higher than conventional linking strategies [4] [7].
Functionalization of the 4-methyl-2-phenylbenzothiazole scaffold’s aromatic rings significantly enhances metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation. Strategic modifications include:
Table 3: Metabolic Stability Parameters of Modified Analogs
Modification | t₁/₂ (Human Liver Microsomes, h) | CYP3A4 Inhibition (%) | Clᵢₙₜ (μL/min/mg) |
---|---|---|---|
Unsubstituted | 0.8 | 100 (Reference) | 42 |
Para-Fluoro Phenyl | 4.2 | 22 | 9 |
3-Pyridyl Replacement | 3.9 | 18 | 8 |
Ortho-Methoxy Benzothiazole | 2.5 | 61 | 19 |
Log P optimizations further improve stability: Fluorination lowers log P from 3.2 (unsubstituted) to 2.8, reducing non-specific binding. These modifications collectively enhance bioavailability (F = 22% → 65%) without compromising target engagement [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7